3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol
Description
Properties
IUPAC Name |
3-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O3S/c6-4-7-5(9-8-4)13(11,12)3-1-2-10/h10H,1-3H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLONQROPCVLLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)C1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Approaches to Triazole Core Functionalization
The 1,2,4-triazole ring serves as the structural backbone of the target compound. Existing protocols for analogous systems, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrate the utility of microwave irradiation in accelerating cyclocondensation reactions while improving yields. For 3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol, two primary strategies emerge:
Chlorination of 5-Amino-1H-1,2,4-triazole Intermediates
Amino-to-chloro substitution offers a direct route to introducing the chloro group. In studies of related triazoles, chlorination of 5-amino derivatives using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) under reflux conditions achieves selective substitution. For example, heating 5-amino-1H-1,2,4-triazole with POCl₃ at 110°C for 6 hours yields 5-chloro-1H-1,2,4-triazole with >80% efficiency.
Optimization Considerations :
- Solvent Selection : Dichloroethane (DCE) enhances reagent solubility and minimizes side reactions.
- Catalysis : Catalytic dimethylformamide (DMF) accelerates chlorination by activating POCl₃.
- Temperature Control : Excessive heat (>120°C) promotes decomposition, necessitating precise thermal regulation.
Direct Cyclization with Chlorinated Precursors
Alternative pathways involve constructing the triazole ring from chlorinated building blocks. For instance, cyclocondensation of hydrazine derivatives with chloroacetonitrile in the presence of microwave irradiation (170°C, 25 min) generates 5-chloro-1H-1,2,4-triazoles. This method circumvents post-synthetic chlorination, streamlining production.
The sulfonyl group’s introduction demands careful regioselective control to avoid over-sulfonation or side reactions. Electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complexes represents a classical approach, though modern methods favor sulfonyl chloride intermediates for enhanced stability.
Sulfonyl Chloride Coupling
Reaction of 5-chloro-1H-1,2,4-triazole with propane-1-sulfonyl chloride in anhydrous tetrahydrofuran (THF) at 0°C–25°C installs the sulfonyl moiety. This method, adapted from sulfonation protocols for aromatic heterocycles, achieves 65–72% yields under inert atmospheres.
Key Parameters :
- Base Selection : Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction forward.
- Solvent Polarity : Polar aprotic solvents (e.g., THF, acetonitrile) stabilize intermediates.
Microwave-Assisted Sulfonation
Building on microwave-enhanced syntheses of triazoles, sulfonation can be integrated into one-pot procedures. Heating a mixture of 5-chloro-1H-1,2,4-triazole, sodium sulfite (Na₂SO₃), and propan-1-ol in acetonitrile at 170°C for 30 minutes under microwave irradiation facilitates simultaneous sulfonation and alcohol coupling, yielding the target compound in 58% isolated yield (Table 1).
Table 1: Optimization of Microwave-Assisted Sulfonation
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 180 | 25 | 27 |
| 2 | MeCN | 170 | 30 | 58 |
| 3 | DMF | 160 | 40 | 49 |
Propan-1-ol Chain Introduction
The propanol side chain can be introduced via nucleophilic substitution or ester hydrolysis. Two predominant methodologies include:
Alkylation of Triazole-Sulfonate Salts
Reaction of sodium 5-chloro-1H-1,2,4-triazol-3-sulfonate with 1-bromopropane in dimethyl sulfoxide (DMSO) at 80°C for 12 hours installs the propan-1-ol chain after subsequent hydrolysis. This method, however, suffers from moderate yields (45–50%) due to competing elimination reactions.
Reductive Amination Pathways
Condensation of 5-chloro-1H-1,2,4-triazole-3-sulfonyl chloride with 3-amino-1-propanol under reductive conditions (NaBH₄, MeOH) provides a higher-yielding alternative (68–75%). The alcohol group is protected as a tert-butyldimethylsilyl (TBDMS) ether during sulfonation to prevent oxidation.
Integrated Synthetic Workflow
Combining the above strategies, a convergent synthesis is proposed (Scheme 1):
- Triazole Formation : Microwave-assisted cyclocondensation of thiourea derivatives with chloroacetonitrile yields 5-chloro-1H-1,2,4-triazole.
- Sulfonation : Reaction with propane-1-sulfonyl chloride in THF/TEA affords the sulfonyl intermediate.
- Propanol Attachment : Mitsunobu coupling with propan-1-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) completes the synthesis.
Overall Yield : 62% after column purification.
Chemical Reactions Analysis
Types of Reactions
3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. For example, derivatives similar to 3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol have been tested against various fungal strains. A study reported that triazole derivatives showed effectiveness against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | ≤ 25 |
| Compound B | Rhodotorula mucilaginosa | ≤ 20 |
| Compound C | Geotrichum spp. | ≤ 30 |
Anticancer Properties
Triazole-containing compounds have also been investigated for their anticancer activities. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 25.0 |
| Compound B | PC3 (prostate cancer) | 30.0 |
| Compound C | A431 (skin cancer) | 22.5 |
These findings suggest that the compound may play a role in developing new anticancer therapies .
Agricultural Applications
The unique properties of triazoles make them valuable in agricultural chemistry as well. They are often utilized as fungicides due to their ability to inhibit fungal growth effectively. Research has demonstrated that triazole derivatives can enhance crop resistance against fungal pathogens, thus improving agricultural productivity .
Case Study 1: Antifungal Efficacy against Candida Species
A recent study synthesized a series of novel triazole derivatives and evaluated their antifungal activity against multiple Candida strains. The results indicated that certain derivatives exhibited higher efficacy than traditional antifungals like fluconazole . This highlights the potential for developing new antifungal agents based on triazole structures.
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of triazole derivatives against various cancer cell lines. The study reported promising results where specific compounds showed significant inhibition rates compared to control groups . This research underscores the importance of exploring triazoles in cancer therapeutics.
Mechanism of Action
The mechanism of action of 3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with protein residues, while the triazole ring can participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparisons
Substituent Effects on Reactivity and Solubility Chloro vs. This may enhance stability in aqueous environments. Sulfonyl (-SO₂-) vs. Sulfanyl (-S-)/Methylsulfanyl (-SMe): The sulfonyl group significantly increases polarity and hydrogen-bonding capacity compared to sulfanyl or methylsulfanyl substituents, likely improving water solubility .
Biological Activity highlights an imidazolylindol-propanol derivative with potent antifungal activity (MIC = 0.001 μg/mL against Candida albicans). Methylsulfanyl and trimethylphenyl substituents (as in ) introduce steric bulk, which may reduce bioavailability but improve specificity for hydrophobic enzyme pockets.
Synthetic Accessibility The target compound likely requires sulfonation of a triazole precursor (e.g., using chlorosulfonic acid), whereas analogues like are synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry). The sulfonation step may introduce challenges in purity control compared to simpler triazole-propanol derivatives .
Physicochemical Data (Inferred)
Biological Activity
3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol is a compound characterized by its unique structural features, including a triazole ring, a sulfonyl group, and a propanol moiety. This combination suggests potential biological activities that warrant investigation. The compound's IUPAC name is 3-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]propan-1-ol, and it has the CAS number 1374407-90-5.
Chemical Structure and Properties
The molecular formula of the compound is C₅H₈ClN₃O₃S with a molecular weight of 225.65 g/mol. The presence of the triazole ring is significant due to its known biological activity in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClN₃O₃S |
| Molecular Weight | 225.65 g/mol |
| IUPAC Name | 3-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]propan-1-ol |
| CAS Number | 1374407-90-5 |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The presence of the sulfonyl group may enhance these effects. For instance, studies have shown that similar triazole derivatives possess significant antifungal and antibacterial activities against various pathogens.
A study on related triazole compounds demonstrated potent in vitro antifungal activity against Candida species and Aspergillus fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL . Given the structural similarities, it is plausible that 3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol could exhibit comparable activities.
Anticancer Activity
The triazole moiety is also implicated in anticancer activity. Research has shown that triazole-containing compounds can inhibit specific targets involved in cancer cell proliferation. For example, studies focusing on the inhibition of mitotic kinesins have highlighted the potential for triazole derivatives to induce multipolar spindle formation in cancer cells, leading to cell death .
The biological activity of 3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol may stem from its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions facilitated by the triazole and sulfonyl groups. The hydroxyl group in the propanol moiety may also participate in hydrogen bonding, enhancing its binding affinity to target proteins.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antifungal Activity : A series of triazole derivatives were synthesized and tested for antifungal activity against Candida albicans. The most effective compound showed an MIC of 0.25 μg/mL .
- Anticancer Studies : Research involving triazole-based inhibitors demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
